5-(3-Methylphenoxy)pyridin-2-amine chemical structure and physicochemical properties
5-(3-Methylphenoxy)pyridin-2-amine chemical structure and physicochemical properties
5-(3-Methylphenoxy)pyridin-2-amine: Physicochemical Profiling and Application in Kinase Inhibitor Design
Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical cheminformatics and bench-level execution. 5-(3-Methylphenoxy)pyridin-2-amine is a highly versatile, low-molecular-weight pharmacophore widely utilized in modern medicinal chemistry. As a derivative of the 2-aminopyridine class, it serves as a "perfect locomotive" in drug discovery, particularly in the rational design of ATP-competitive kinase inhibitors[1]. This guide provides a comprehensive analysis of its physicochemical properties, structural rationale in kinase binding, and a self-validating protocol for its synthesis.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of a building block is critical for predicting its behavior in complex biological systems. The 2-aminopyridine core is inherently basic, but the introduction of the 3-methylphenoxy group at the 5-position exerts a distinct electronic effect.
Because the ether oxygen is meta to the pyridine nitrogen, its resonance electron-donating effect does not directly delocalize onto the ring nitrogen. Instead, its electron-withdrawing inductive effect slightly attenuates the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine. This optimized pKa is crucial for maintaining a neutral state at physiological pH, enhancing membrane permeability while retaining the ability to form strong hydrogen bonds[2].
Table 1: Physicochemical and Structural Data
| Property | Value | Mechanistic Implication |
| IUPAC Name | 5-(3-methylphenoxy)pyridin-2-amine | Standardized nomenclature. |
| Molecular Formula | C12H12N2O | Low molecular weight allows for downstream elaboration. |
| Molecular Weight | 200.24 g/mol | Highly efficient ligand efficiency (LE) starting point[1]. |
| Estimated LogP | ~2.8 | Balances aqueous solubility with lipophilic pocket affinity. |
| Estimated pKa | ~6.2 (Conjugate acid) | Ensures a predominantly neutral state at pH 7.4[2]. |
| H-Bond Donors | 1 (Amine -NH2) | Critical for interacting with kinase hinge carbonyls[3]. |
| H-Bond Acceptors | 3 (Py-N, Amine-N, Ether-O) | Pyridine nitrogen acts as the primary hinge acceptor[2]. |
| TPSA | 48.1 Ų | Excellent cell permeability profile (< 90 Ų ideal for CNS/intracellular targets). |
Part 2: Structural Logic in Kinase Inhibitor Design
The 2-aminopyridine moiety is a privileged scaffold for targeting the ATP-binding pocket of various kinases, including ALK, ROS1, CDK, and PI3K[3][4]. The structural logic of 5-(3-methylphenoxy)pyridin-2-amine can be deconstructed into two distinct functional domains:
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The Hinge-Binding Domain: The 2-aminopyridine fragment acts as a bidentate hinge binder. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Cys106 in CDK9 or Met1199 in ALK), while the exocyclic amine donates a hydrogen bond to the adjacent backbone carbonyl[2][3].
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The Hydrophobic Extension: The ether linkage provides a flexible dihedral angle (~120°), allowing the 3-methylphenyl group to project deeply into the hydrophobic back pocket or gatekeeper region. The meta-methyl group specifically enhances van der Waals interactions without introducing excessive steric clashes, a common issue with ortho-substituted analogs[4].
Structural deconstruction of 5-(3-Methylphenoxy)pyridin-2-amine in kinase binding.
Part 3: Self-Validating Synthesis Methodology
To ensure high fidelity and reproducibility, the synthesis of 5-(3-methylphenoxy)pyridin-2-amine is achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[5]. This protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to prevent downstream failures.
Self-validating synthesis workflow for 5-(3-Methylphenoxy)pyridin-2-amine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Procedure: Combine 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and m-cresol (7.5 g, 69.4 mmol) in a 250 mL round-bottom flask. Add anhydrous DMF (100 mL) and K2CO3 (17.4 g, 126 mmol). Heat the mixture to 90°C under an N2 atmosphere for 4 hours.
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Causality of Choices: The electron-withdrawing nitro group at the 5-position strongly activates the 2-position chloride for nucleophilic attack. DMF is selected as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K2CO3 acts as a mild, non-nucleophilic base to generate the reactive phenoxide in situ without causing competitive hydrolysis of the starting material[5].
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Self-Validation (QC 1): Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow spot (Rf ~0.4) under UV (254 nm). Quench by pouring into ice water (400 mL) to precipitate the intermediate. Filter and dry to yield 5-(3-methylphenoxy)-2-nitropyridine.
Step 2: Catalytic Hydrogenation
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Procedure: Dissolve the intermediate (10.0 g, 43.4 mmol) in Methanol (150 mL). Carefully add 10% Pd/C (1.0 g) under an argon blanket. Purge the flask and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.
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Causality of Choices: Palladium on carbon provides a highly chemoselective surface for the reduction of the nitro group to a primary amine. The diaryl ether linkage is robust and resists hydrogenolysis under 1 atm H2 at room temperature, ensuring the structural integrity of the linker is maintained[5].
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Self-Validation (QC 2): Monitor hydrogen uptake. Once bubbling ceases, perform LC-MS analysis. The target mass must show a dominant peak at m/z 201.1[M+H]+.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 5-(3-methylphenoxy)pyridin-2-amine.
Part 4: Analytical Characterization Standards
To definitively validate the synthesized compound before integration into downstream biological assays, the following analytical signatures must be confirmed:
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LC-MS (ESI+): Calculated for C12H13N2O+ [M+H]+: 201.10; Found: 201.1.
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1H-NMR (400 MHz, DMSO-d6):
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δ 7.80 (d, J = 2.8 Hz, 1H, Py-H6)
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δ 7.25 (dd, J = 8.8, 2.8 Hz, 1H, Py-H4)
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δ 7.20 (t, J = 7.8 Hz, 1H, Ar-H5)
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δ 6.85 (d, J = 7.6 Hz, 1H, Ar-H4)
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δ 6.75 (s, 1H, Ar-H2)
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δ 6.70 (d, J = 8.0 Hz, 1H, Ar-H6)
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δ 6.45 (d, J = 8.8 Hz, 1H, Py-H3)
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δ 5.80 (br s, 2H, -NH2)
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δ 2.25 (s, 3H, -CH3)
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Causality of NMR Shifts: The broad singlet at ~5.80 ppm confirms the successful reduction to the primary amine. The doublet at 7.80 ppm is characteristic of the pyridine H6 proton, which is highly deshielded by the adjacent ring nitrogen and ether oxygen atoms.
References
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